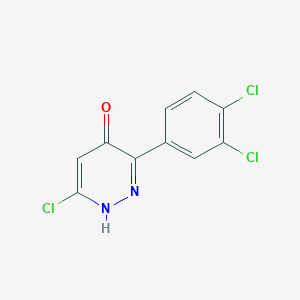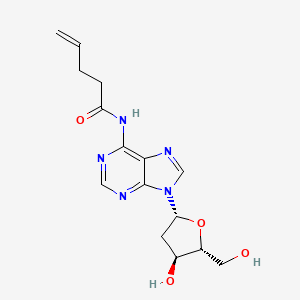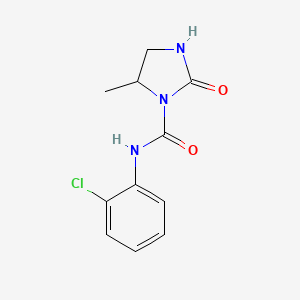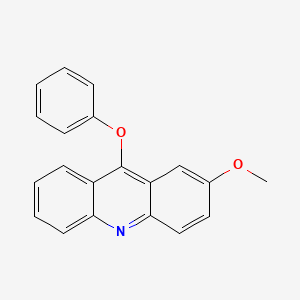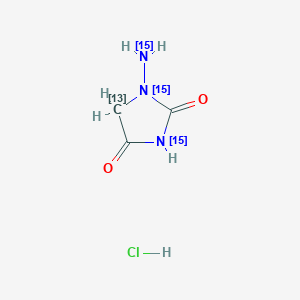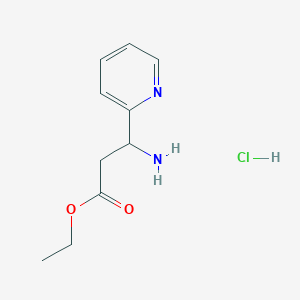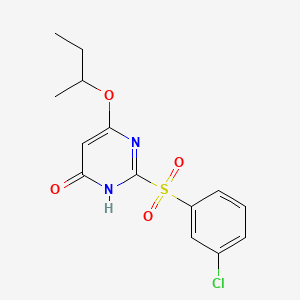![molecular formula C27H24F3N2O3PS B12924709 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: is a chiral catalyst used in organic transformations. It is particularly effective in asymmetric imine hydroboration and enantioselective imine reduction reactions . This compound is known for its high efficiency and selectivity in catalyzing these reactions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves several steps. The starting materials typically include 1-naphthalenyl ethyl derivatives and diazaphosphol compounds. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may also involve the use of advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate primarily undergoes catalytic reactions. It is used in:
Asymmetric Imine Hydroboration: This reaction involves the addition of a boron-hydrogen bond to an imine, resulting in the formation of a chiral amine.
Enantioselective Imine Reduction: This reaction reduces imines to amines with high enantioselectivity.
Common Reagents and Conditions:
Reagents: Common reagents include borane complexes and hydrogen sources.
Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and specific solvents to achieve high selectivity and yield.
Major Products: The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Applications De Recherche Scientifique
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a chiral catalyst in various organic transformations, particularly in the synthesis of chiral amines.
Biology: The compound’s ability to catalyze the formation of chiral amines makes it useful in the synthesis of biologically active molecules.
Medicine: Chiral amines are important intermediates in the synthesis of pharmaceuticals, making this compound valuable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high selectivity and efficiency are required.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves its role as a chiral catalyst. It facilitates the formation of chiral centers in the target molecules by providing a chiral environment during the reaction. The molecular targets include imines, which are converted to chiral amines through hydroboration or reduction reactions. The pathways involved include the coordination of the catalyst to the imine substrate, followed by the transfer of hydrogen or boron to form the chiral product .
Comparaison Avec Des Composés Similaires
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: This compound is an optical isomer of the target compound and exhibits similar catalytic properties.
1,3-Bis[(1S)-1-(2-naphthalenyl)ethyl]-1H-imidazolium tetrafluoroborate: Another similar compound used in chiral catalysis.
Uniqueness: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate is unique due to its high selectivity and efficiency in catalyzing asymmetric imine hydroboration and enantioselective imine reduction reactions. Its specific chiral environment and stability under reaction conditions make it a preferred choice for these transformations.
Propriétés
Formule moléculaire |
C27H24F3N2O3PS |
|---|---|
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H24N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20H,1-2H3;(H,5,6,7)/q+1;/p-1/t19-,20-;/m1./s1 |
Clé InChI |
KZMVOWVDBRAHDP-GZJHNZOKSA-M |
SMILES isomérique |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)[C@H](C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
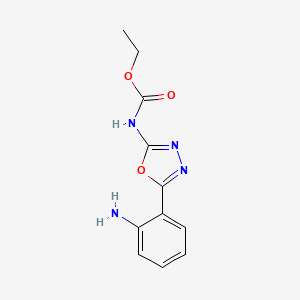
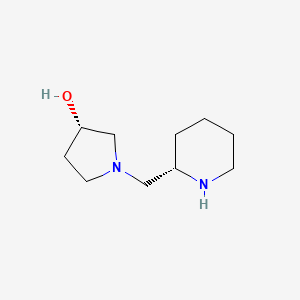
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
